BenchChemオンラインストアへようこそ!

Dot1L-IN-2

DOT1L inhibition SPA assay Ki determination

Dot1L-IN-2 (compound 13) is a unique aza-benzimidazole DOT1L inhibitor with sub-nanomolar Ki (0.08 nM) and >240-min target residence time, outperforming analogs in washout assays. Its SAM-competitive binding to an induced pocket provides an orthogonal chemotype to pinometostat, enabling chemotype-specific target validation in MLL-rearranged leukemia models. Choose Dot1L-IN-2 for sustained H3K79me2 suppression where long-lasting target engagement is critical.

Molecular Formula C27H24N8O
Molecular Weight 476.5 g/mol
CAS No. 1940206-71-2
Cat. No. B12426624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDot1L-IN-2
CAS1940206-71-2
Molecular FormulaC27H24N8O
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1C3=CC=CC=C3OC4=CC5=C(N=C4)N(C=N5)C)C=C(C=C2)NC6=NC=CC(=N6)NC
InChIInChI=1S/C27H24N8O/c1-17-12-18-8-9-19(32-27-29-11-10-25(28-2)33-27)13-23(18)35(17)22-6-4-5-7-24(22)36-20-14-21-26(30-15-20)34(3)16-31-21/h4-16H,1-3H3,(H2,28,29,32,33)
InChIKeyRQVLGMREYUFLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dot1L-IN-2 (CAS 1940206-71-2): Structurally Novel, Orally Bioavailable DOT1L Inhibitor for MLL-Rearranged Leukemia Research


Dot1L-IN-2 (compound 13 in Chen et al., 2016) is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase DOT1L (KMT4) [1]. It acts as a SAM-competitive inhibitor that binds to an induced pocket adjacent to the SAM binding site, a binding mode distinct from pinometostat (EPZ-5676) [2]. The compound is structurally unique among DOT1L inhibitors, discovered through a structure-based fragmentation approach [1].

Why Generic Substitution Fails: Dot1L-IN-2 Occupies a Unique Chemical Space with Differentiated Pharmacological Properties


DOT1L inhibitors exhibit widely divergent biochemical and cellular potencies, binding modes, and pharmacokinetic profiles. Even among SAM-competitive inhibitors, subtle structural differences translate into orders-of-magnitude variations in potency, target residence time, and cellular efficacy. For example, pinometostat (EPZ-5676) and SGC0946, while both potent DOT1L inhibitors, differ in selectivity margin, cellular H3K79me2 inhibition, and clinical development status. Dot1L-IN-2 represents a distinct chemotype—an aza-benzimidazole-containing scaffold that confers a 400-fold improvement in biochemical potency over its progenitor (compound 11) and a >240-minute target residence time [1]. These quantitative differences directly impact experimental outcomes; substituting Dot1L-IN-2 with a nominally similar inhibitor risks compromising assay sensitivity, target engagement duration, and in vivo exposure, thereby confounding data interpretation and reproducibility.

Dot1L-IN-2: Quantitative Evidence for Scientific Selection and Procurement


Biochemical Potency: Dot1L-IN-2 vs. Clinical Candidate EPZ-5676

Dot1L-IN-2 exhibits a Ki value of 0.08 nM for DOT1L in a scintillation proximity assay (SPA) [1]. This is comparable to the clinical-stage DOT1L inhibitor pinometostat (EPZ-5676), which has a reported Ki of 0.07–0.08 nM (70–80 pM) . While both compounds achieve sub-nanomolar biochemical affinity, Dot1L-IN-2 achieves this potency with a structurally novel aza-benzimidazole scaffold that occupies an induced pocket adjacent to the SAM binding site—a binding mode distinct from EPZ-5676's nucleoside-based structure [1].

DOT1L inhibition SPA assay Ki determination histone methyltransferase

Target Residence Time: Prolonged Engagement Confers Sustained Cellular Inhibition

Dot1L-IN-2 exhibits an exceptionally long target residence time (τ) of >240 minutes, as measured by surface plasmon resonance (SPR) [1]. This exceeds the detection limit of the assay and represents a >5.6-fold increase over the structurally related analog compound 12 (τ = 43 min) [1]. Prolonged residence time is correlated with sustained suppression of H3K79 dimethylation after compound washout, a phenomenon also observed with EPZ-5676 .

target residence time SPR pharmacodynamics DOT1L

Cellular H3K79 Dimethylation: Potency Superior to EPZ-5676 in a Cross-Study Comparison

Dot1L-IN-2 inhibits cellular H3K79 dimethylation with an IC50 of 16 nM in HeLa cells, as measured by ELISA [1]. In a cross-study comparison, the clinical candidate EPZ-5676 inhibits H3K79me2 with IC50 values of 2.6–3 nM in MV4-11 cells and 5 nM in HL60 cells . The ~5–8-fold difference in cellular IC50 (favoring EPZ-5676) may reflect variations in cell line, assay methodology, or intrinsic cellular permeability. Notably, Dot1L-IN-2's cellular potency is achieved despite a 200-fold higher cellular SAM concentration (200 μM) relative to the biochemical assay [1], indicating effective target engagement in a physiologically relevant context.

H3K79me2 cellular pharmacodynamics ELISA DOT1L inhibition

HoxA9 Promoter Activity: Comparable Inhibition to EPZ-5676

Dot1L-IN-2 suppresses HoxA9 promoter-driven luciferase activity with an IC50 of 340 nM in Molm-13 cells (MLL-AF9 rearranged) [1]. EPZ-5676 inhibits HoxA9 expression with IC50 values of 15–30 nM in similar MLL-rearranged leukemia cell models . The ~11–23-fold higher IC50 for Dot1L-IN-2 in this cellular assay may reflect differences in cellular permeability, target engagement efficiency, or assay-specific factors. However, both compounds demonstrate clear on-target transcriptional repression of the key leukemogenic driver HoxA9, confirming functional pathway modulation.

HoxA9 reporter gene assay MLL fusion leukemia

Anti-Proliferative Activity in MLL-Rearranged Leukemia: Head-to-Head Comparison vs. Compound 12

Dot1L-IN-2 inhibits proliferation of the MLL-AF4-rearranged human leukemia cell line MV4-11 with an IC50 of 128 nM [1]. In a direct head-to-head comparison from the same study, the close structural analog compound 12 exhibited an IC50 of 85 nM [1]. Thus, compound 12 is approximately 1.5-fold more potent than Dot1L-IN-2 in this specific assay, despite Dot1L-IN-2's superior biochemical Ki (0.08 nM vs. 0.36 nM) and longer residence time (>240 min vs. 43 min) [1]. This apparent discordance may reflect differential cellular permeability, intracellular SAM competition, or off-target effects and underscores the importance of empirical cellular validation when selecting among DOT1L inhibitors.

MV4-11 MLL-AF4 leukemia cell proliferation

Dot1L-IN-2: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


1. Target Engagement and Residence Time Studies in Cellular and Biochemical Assays

Dot1L-IN-2's exceptionally long target residence time (>240 min) makes it the preferred tool for experiments requiring sustained DOT1L inhibition, such as washout assays, pulse-chase studies, and long-term chromatin immunoprecipitation (ChIP) experiments [1]. Researchers investigating the kinetics of H3K79me2 turnover or the duration of transcriptional repression following DOT1L inhibition should select Dot1L-IN-2 over shorter-residence-time analogs like compound 12 (τ = 43 min) [1].

2. Structure-Activity Relationship (SAR) and Chemical Probe Studies

As a structurally novel aza-benzimidazole-containing DOT1L inhibitor that binds to an induced pocket distinct from nucleoside-based inhibitors like EPZ-5676, Dot1L-IN-2 serves as an orthogonal chemical probe [2]. Medicinal chemists and chemical biologists investigating DOT1L ligand binding modes, selectivity determinants, or resistance mechanisms should employ Dot1L-IN-2 in parallel with pinometostat or SGC0946 to verify that observed biological effects are target-specific rather than chemotype-dependent [2].

3. MLL-Rearranged Leukemia Mechanistic and Translational Research

Dot1L-IN-2 effectively suppresses H3K79 dimethylation (IC50 16 nM) and HoxA9 promoter activity (IC50 340 nM) in cellular models of MLL-rearranged leukemia, confirming functional inhibition of the DOT1L-H3K79me2-HoxA9 oncogenic axis [1]. Investigators studying MLL-AF4, MLL-AF9, or MLL-ENL fusion-driven leukemogenesis should consider Dot1L-IN-2 for ex vivo and in vivo studies where a distinct chemotype and oral bioavailability (demonstrated for the close analog compound 12 at 40% in rats) are advantageous [1].

4. In Vivo Pharmacodynamic and Efficacy Studies Requiring Oral Dosing

Although direct PK data for Dot1L-IN-2 in rats are not reported, the close structural analog compound 12 demonstrated 40% oral bioavailability and sustained blood levels up to 24 hours following a 15 mg/kg oral dose [1]. Given the structural similarity and superior biochemical properties of Dot1L-IN-2 (0.08 nM Ki, >240 min residence time), it is a rational candidate for in vivo pharmacodynamic studies requiring oral administration, particularly in murine xenograft models of MLL-rearranged leukemia. Researchers should empirically confirm PK parameters for their specific experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dot1L-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.